molecular formula C6H7BrN2O2S B1338115 3-BROMOBENZENESULFONOHYDRAZIDE CAS No. 89862-26-0

3-BROMOBENZENESULFONOHYDRAZIDE

Cat. No.: B1338115
CAS No.: 89862-26-0
M. Wt: 251.1 g/mol
InChI Key: ULGUVNAEWOQDQQ-UHFFFAOYSA-N
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Description

3-BROMOBENZENESULFONOHYDRAZIDE is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonic acid, where a bromine atom is substituted at the third position of the benzene ring, and a hydrazide group is attached to the sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-bromo-, hydrazide typically involves the bromination of benzenesulfonic acid followed by the introduction of the hydrazide group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 3-bromobenzenesulfonic acid is then reacted with hydrazine (N2H4) to form the hydrazide derivative .

Industrial Production Methods

Industrial production methods for benzenesulfonic acid, 3-bromo-, hydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BROMOBENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different products.

    Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BROMOBENZENESULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-bromo-, hydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Benzenesulfonic acid, hydrazide
  • Benzenesulfonic acid, 4-bromo-, hydrazide

Uniqueness

3-BROMOBENZENESULFONOHYDRAZIDE is unique due to the specific position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-bromobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGUVNAEWOQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513101
Record name 3-Bromobenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89862-26-0
Record name 3-Bromobenzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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